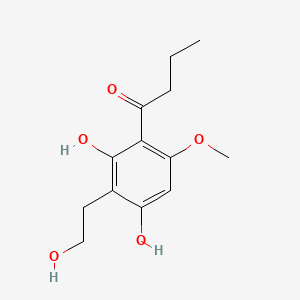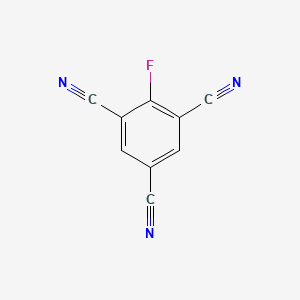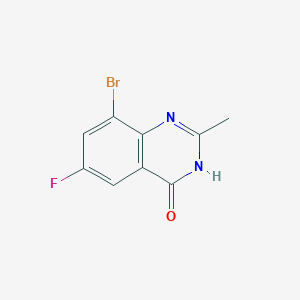
Phomalone
Descripción general
Descripción
Phomalone is a bioactive compound isolated from various strains of the fungus Phoma. It has garnered attention due to its interesting chemical structure and potential biological activities, including antifungal, antibacterial, and anti-inflammatory properties .
Mecanismo De Acción
Target of Action
Phomalone is a bioactive compound derived from the endolichenic fungus Phoma sp It has been found to inhibit nitric oxide (no) production in lipopolysaccharide (lps)-stimulated raw2647 macrophages . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes.
Mode of Action
It has been observed that this compound can inhibit the production of nitric oxide (no) in certain cells . This suggests that this compound may interact with the enzymes or pathways involved in NO production, such as the inducible nitric oxide synthase (iNOS) pathway.
Biochemical Pathways
This compound appears to affect the biochemical pathways involved in the production of nitric oxide (NO). Nitric oxide is produced in the body by the enzymatic conversion of L-arginine to L-citrulline, a process catalyzed by nitric oxide synthases (NOS). Inhibition of NO production suggests that this compound may interact with this pathway, potentially by inhibiting NOS enzymes .
Result of Action
This compound’s inhibition of nitric oxide production can have several molecular and cellular effects. Nitric oxide is a critical regulator of various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of NO production by this compound could potentially affect these processes .
Análisis Bioquímico
Biochemical Properties
Phomalone interacts with various enzymes and proteins in biochemical reactions . It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . Additionally, it diminishes the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and decreases the mRNA expression levels of pro-inflammatory cytokines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Phomalone and its derivatives can be synthesized through various methods. One approach involves culturing the fungal strain Phoma sp. in potato dextrose broth at 25°C for 7 days. The broth and mycelia extracts are then partitioned with ethyl acetate and water. The ethyl acetate extract is further purified to isolate this compound derivatives . Industrial production methods typically involve large-scale fermentation processes using optimized conditions to maximize yield.
Análisis De Reacciones Químicas
Phomalone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various this compound derivatives, such as phomalichenones .
Aplicaciones Científicas De Investigación
Phomalone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying fungal metabolites. In biology and medicine, this compound and its derivatives have shown potential as anti-inflammatory agents by inhibiting nitric oxide production and reducing the expression of pro-inflammatory cytokines . Additionally, this compound has demonstrated antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents .
Comparación Con Compuestos Similares
Phomalone is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include phomalichenones, which are also derived from the fungus Phoma and share similar antifungal and anti-inflammatory properties
Conclusion
This compound is a fascinating compound with significant potential in scientific research and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject for further study and development.
Propiedades
IUPAC Name |
1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-4-9(15)12-11(18-2)7-10(16)8(5-6-14)13(12)17/h7,14,16-17H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBQWWHUOMDVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1O)CCO)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166722 | |
| Record name | Phomalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-89-5 | |
| Record name | Phomalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phomalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)











![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)
